N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
Description
N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide is a synthetic compound with a complex structure that includes a thiazole ring, a sulfonamide group, and a cyclopropylsulfamoyl moiety
Properties
IUPAC Name |
N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S3/c1-7-8(2)18-10(12-7)20(16,17)11-5-6-19(14,15)13-9-3-4-9/h9,11,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJSMHSVMKPGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)NCCS(=O)(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the sulfonamide group, and attachment of the cyclopropylsulfamoyl moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and cyclopropyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The sulfonamide and thiazole groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole or sulfonamide groups.
Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzymes that interact with sulfonamide or thiazole-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The thiazole ring may also play a role in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(cyclopropylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide include other thiazole-containing sulfonamides, such as:
- N-[2-(methylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
- N-[2-(ethylsulfamoyl)ethyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
Uniqueness
What sets this compound apart from similar compounds is the presence of the cyclopropylsulfamoyl group. This moiety can impart unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
